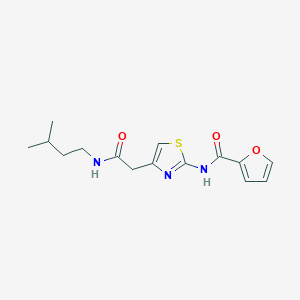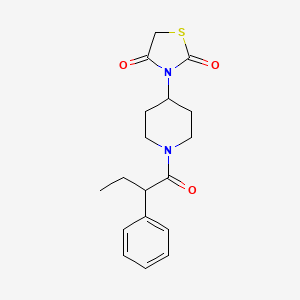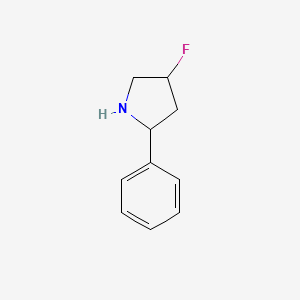![molecular formula C13H14ClFO B2927508 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287341-82-4](/img/structure/B2927508.png)
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the class of bicyclic compounds. It is a synthetic compound that has been widely used in scientific research for its unique properties. 1.1]pentane.
Wirkmechanismus
The exact mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane is not fully understood. However, it is believed to work by binding to the dopamine D2 receptor and modulating dopamine signaling in the brain. This results in a reduction in the reinforcing effects of drugs of abuse and a reduction in symptoms of psychosis, depression, and anxiety.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane has been found to have several biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its antipsychotic and anti-addictive effects. It has also been found to increase the levels of several neurotransmitters, including norepinephrine, serotonin, and acetylcholine. Additionally, it has been found to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been found to have high affinity for the dopamine D2 receptor, making it a useful tool for studying dopamine signaling in the brain. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane. One area of research is the development of more potent and selective dopamine D2 receptor ligands. Another area of research is the study of the effects of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is potential for the use of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane involves a series of chemical reactions. The starting material for the synthesis is 3-fluoro-5-methoxyphenylacetonitrile, which is reacted with chloroacetyl chloride in the presence of triethylamine to produce 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of sodium hydride to produce the final product, 1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane has been used in scientific research for its unique properties. It has been studied for its potential as an antipsychotic drug and has been found to have a high affinity for the dopamine D2 receptor. It has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, it has been studied for its potential as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-11-3-9(2-10(15)4-11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAQWCPUGLHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C23CC(C2)(C3)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)
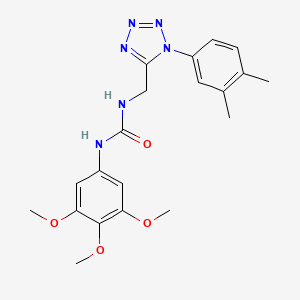
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)
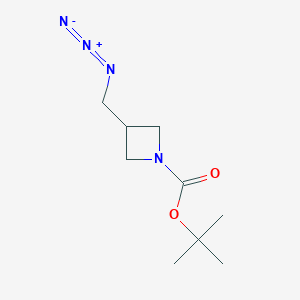
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)
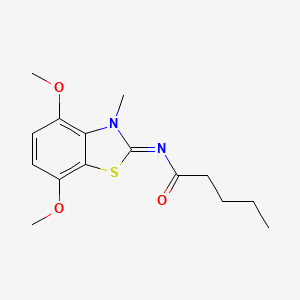
![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)
![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
